N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide
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Overview
Description
N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine hydrate to form the triazole ring.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via a coupling reaction. This involves the reaction of the triazolopyridine intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the triazolopyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor.
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Explored for its biological activities and as a synthetic intermediate.
Uniqueness
N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical properties and enhances its biological activity
Properties
IUPAC Name |
N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-2-10(16)12-5-9-14-13-8-4-3-7(11)6-15(8)9/h2-4,6H,1,5H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBHRWAGHNVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=C2N1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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